

Application Notes and Protocols for Nucleophilic Substitution of 2,2-Dichlorobutane

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Compound of Interest

Compound Name: 2,2-Dichlorobutane

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These application notes provide detailed experimental protocols and an overview of the nucleophilic substitution reactions involving **2,2-dichlorobutane**. This gem-dihalide serves as a precursor for the synthesis of 2-butanone and other derivatives through various nucleophilic substitution pathways. The following sections detail the reaction mechanisms, experimental setups, and expected outcomes for key transformations.

Hydrolysis of 2,2-Dichlorobutane to 2-Butanone

The hydrolysis of **2,2-dichlorobutane** to 2-butanone is a classic example of a nucleophilic substitution reaction on a gem-dihalide. This reaction typically proceeds through a step-wise mechanism under aqueous basic conditions.

Reaction Mechanism

The hydrolysis of **2,2-dichlorobutane** likely proceeds through an SN1-like mechanism involving the formation of a carbocation intermediate. The presence of two chlorine atoms on the same carbon atom stabilizes the carbocation through resonance. The reaction with a nucleophile, such as a hydroxide ion, leads to the formation of an unstable intermediate that readily converts to the final ketone product.

Quantitative Data Summary

The following table summarizes typical, albeit illustrative, quantitative data for the hydrolysis of **2,2-dichlorobutane** under various conditions. Actual results may vary based on specific experimental parameters.

Nucleophile	Solvent	Temperature (°C)	Reaction Time (h)	Yield of 2-Butanone (%)
NaOH (aq)	Water	100	4	85
KOH (aq)	Water/Ethanol	80	6	80
H ₂ O	Water	150 (with acid catalyst)	8	70

Experimental Protocol: Synthesis of 2-Butanone

Objective: To synthesize 2-butanone via the hydrolysis of **2,2-dichlorobutane**.

Materials:

- **2,2-Dichlorobutane**
- 10% (w/v) Sodium hydroxide (NaOH) solution
- Diethyl ether
- Anhydrous magnesium sulfate
- Distilled water
- Round-bottom flask with reflux condenser
- Separatory funnel
- Distillation apparatus
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- To a 250 mL round-bottom flask, add 12.7 g (0.1 mol) of **2,2-dichlorobutane** and 100 mL of a 10% aqueous sodium hydroxide solution.
- Add a magnetic stir bar and equip the flask with a reflux condenser.
- Heat the mixture to reflux with vigorous stirring for 4 hours.
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Extract the aqueous layer three times with 30 mL portions of diethyl ether.
- Combine the organic extracts and wash them with 50 mL of distilled water, followed by 50 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and transfer the filtrate to a distillation apparatus.
- Distill the diethyl ether (b.p. 34.6 °C) to isolate the crude 2-butanone.
- Collect the fraction boiling at 79-81 °C as pure 2-butanone.
- Calculate the percentage yield of the product.

Reaction with Other Nucleophiles

2,2-Dichlorobutane can also undergo nucleophilic substitution with other nucleophiles, such as cyanide, to introduce different functional groups.

Reaction with Sodium Cyanide

The reaction with sodium cyanide is expected to proceed via an SN2 mechanism, where the cyanide ion acts as the nucleophile.^[1] This reaction would lead to the formation of 2,2-dicyanobutane.

Illustrative Quantitative Data

Nucleophile	Solvent	Temperatur e (°C)	Reaction Time (h)	Product	Yield (%)
NaCN	DMSO	80	12	2,2-Dicyanobutane	65

Experimental Protocol: Synthesis of 2,2-Dicyanobutane

Objective: To synthesize 2,2-dicyanobutane from **2,2-dichlorobutane**.

Materials:

- **2,2-Dichlorobutane**
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Distilled water
- Round-bottom flask with a reflux condenser and nitrogen inlet
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- In a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4.9 g (0.1 mol) of sodium cyanide in 50 mL of dry DMSO.
- Add 6.35 g (0.05 mol) of **2,2-dichlorobutane** to the solution.

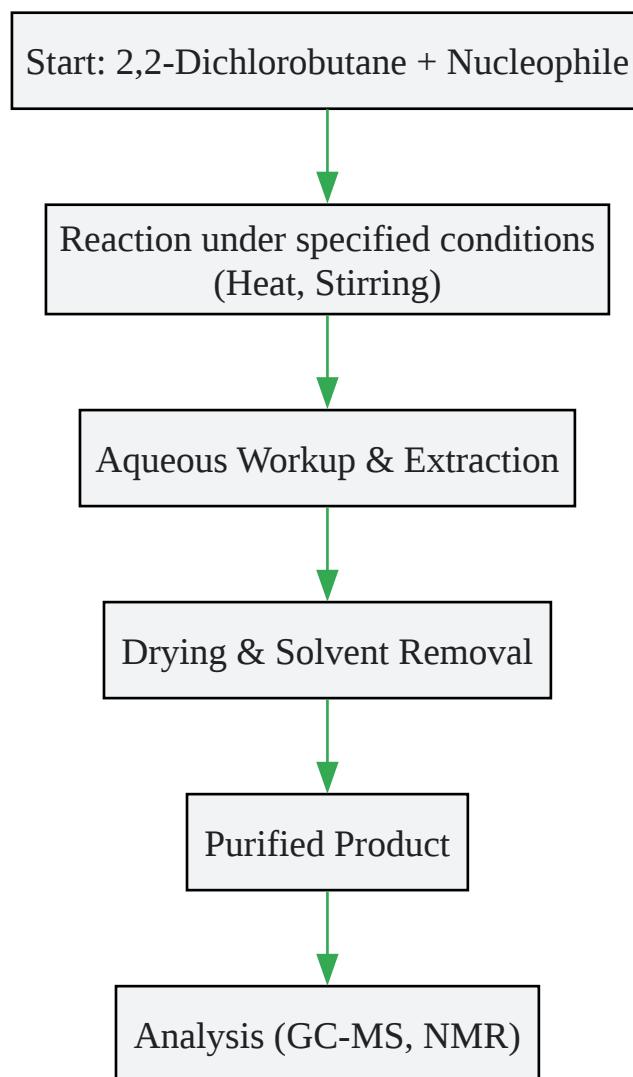
- Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir for 12 hours.
- Cool the mixture to room temperature and pour it into 150 mL of cold water.
- Extract the aqueous mixture with three 50 mL portions of diethyl ether.
- Combine the organic extracts and wash them with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by distillation or recrystallization.

Visualizations



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Caption: Hydrolysis mechanism of **2,2-dichlorobutane**.



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Caption: General experimental workflow for nucleophilic substitution.



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Caption: SN2 reaction of **2,2-dichlorobutane** with cyanide.

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References

- 1. [quora.com \[quora.com\]](https://www.quora.com/quora.com)
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